(±)12(13)-DiHOME-d4
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Description
(±)12(13)-DiHOME is the diol resulting from the soluble epoxide hydrolase opening of (±)12(13)-EpOME. The mixture of the methyl ester of this diol and the 9,10 isomer are more cytotoxic than the methyl ester epoxides in renal proximal tubular cells. However, in renal cortical mitochondria, the conversion of the epoxide to (±)12(13)-DiHOME appears to be part of the detoxification pathway that prevents mitochondrial dysfunction. This diol and the 9,10 isomer can be glucuronidated by human liver and intestinal microsomes as well as recombinant UGT2B7 through a hydroxyl group. High levels of LA-diol glucuronides have been found in the urine of humans with peroxisomal diseases. A mixture of the diols stimulates breast cancer cell proliferation in vitro and disrupts reproductive function in rats at relatively low concentrations.
Properties
Molecular Formula |
C18H30D4O4 |
---|---|
Molecular Weight |
318.5 |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D |
InChI Key |
CQSLTKIXAJTQGA-FIMKFYBQSA-N |
SMILES |
CCCCC[C@](O)([2H])[C@](O)([2H])C/C([2H])=C([2H])CCCCCCCC(O)=O |
Synonyms |
Isoleukotoxin diol-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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